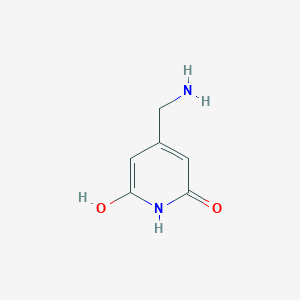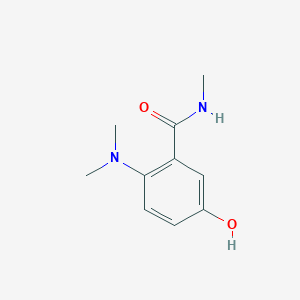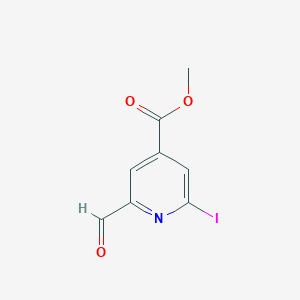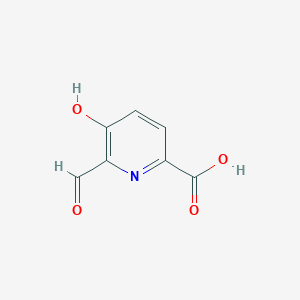
6-Formyl-5-hydroxypyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Formyl-5-hydroxypyridine-2-carboxylic acid is a versatile chemical compound with a molecular formula of C7H5NO4 and a molecular weight of 167.12 g/mol This compound is a pyridine derivative, characterized by the presence of formyl and hydroxyl groups attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-5-hydroxypyridine-2-carboxylic acid typically involves the formylation of 5-hydroxypyridine-2-carboxylic acid. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under controlled temperature conditions to ensure the selective formylation at the desired position on the pyridine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Formyl-5-hydroxypyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxyl and formyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the formyl and hydroxyl groups under basic or acidic conditions.
Major Products Formed
Oxidation: 6-Carboxy-5-hydroxypyridine-2-carboxylic acid.
Reduction: 6-Hydroxymethyl-5-hydroxypyridine-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Formyl-5-hydroxypyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a chelating agent in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 6-Formyl-5-hydroxypyridine-2-carboxylic acid involves its ability to act as a chelating ligand. It can form stable complexes with metal ions through N,O-chelation or N,O,O-chelation, which can influence various biochemical pathways and molecular targets . This chelating ability is crucial for its applications in catalysis and coordination chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxypyridine-2-carboxylic acid: A closely related compound with similar chelating properties but lacks the formyl group.
5-Hydroxypyridine-2-carboxylic acid: Another related compound that serves as a precursor in the synthesis of 6-Formyl-5-hydroxypyridine-2-carboxylic acid.
Uniqueness
This compound is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring. This dual functionality allows it to participate in a broader range of chemical reactions and form more diverse complexes compared to its analogs .
Eigenschaften
Molekularformel |
C7H5NO4 |
|---|---|
Molekulargewicht |
167.12 g/mol |
IUPAC-Name |
6-formyl-5-hydroxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H5NO4/c9-3-5-6(10)2-1-4(8-5)7(11)12/h1-3,10H,(H,11,12) |
InChI-Schlüssel |
BCRGJBRSYYCKIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1O)C=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Methoxybenzo[D]oxazol-2-YL)methanamine](/img/structure/B14854174.png)


![[2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14854182.png)
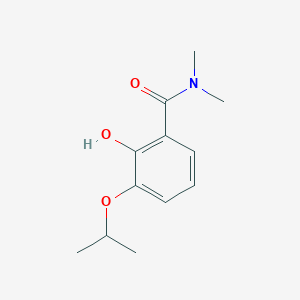
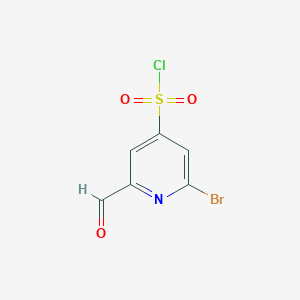
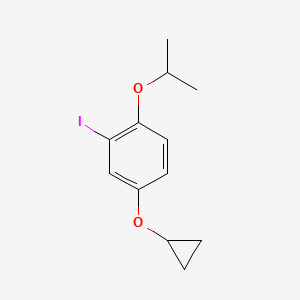
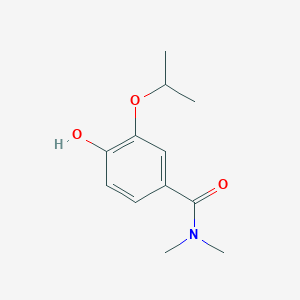
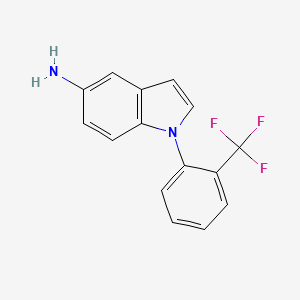
![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B14854220.png)
